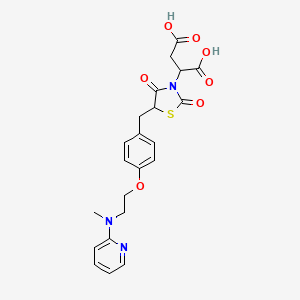

N-(1,2-Dicarboxyethyl) rosiglitazone

描述

Structure

3D Structure

属性

IUPAC Name |

2-[5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O7S/c1-24(18-4-2-3-9-23-18)10-11-32-15-7-5-14(6-8-15)12-17-20(28)25(22(31)33-17)16(21(29)30)13-19(26)27/h2-9,16-17H,10-13H2,1H3,(H,26,27)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEIFCBFLCYRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)N(C(=O)S2)C(CC(=O)O)C(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956239-35-3 | |

| Record name | N-(1,2-Dicarboxyethyl) rosiglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956239353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,2-DICARBOXYETHYL) ROSIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C000RW7GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for N 1,2 Dicarboxyethyl Rosiglitazone

Targeted Synthesis Routes for Analytical Reference Standards and Structural Analogs

The targeted synthesis of impurities like N-(1,2-Dicarboxyethyl) rosiglitazone (B1679542) is often necessary when they cannot be isolated in sufficient quantities from the bulk drug material. semanticscholar.org The synthesis provides a pure reference standard for identification and quantification in routine quality control analysis.

Multi-Step Organic Synthesis Pathways

While specific literature detailing the synthesis of N-(1,2-Dicarboxyethyl) rosiglitazone is not publicly available, a plausible pathway can be proposed based on the known reactivity of the thiazolidinedione ring. The nitrogen atom at the 3-position (N3) of the TZD ring in rosiglitazone is nucleophilic and can undergo reactions such as Michael addition.

A potential synthetic route would involve the reaction of rosiglitazone with a suitable Michael acceptor, such as a dialkyl ester of acetylenedicarboxylic acid or maleic acid. This would be followed by hydrolysis of the resulting diester to yield the target dicarboxylic acid.

Proposed Synthetic Pathway:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Michael Addition | Rosiglitazone, Diethyl acetylenedicarboxylate (B1228247) (or Diethyl maleate), a suitable base (e.g., triethylamine (B128534) or DBU) in an aprotic solvent (e.g., THF, DMF). | Diethyl 2-(5-{[4-({2-[methyl(2-pyridinyl)amino]ethyl}oxy)phenyl]methyl}-2,4-dioxo-1,3-thiazolidin-3-yl)butanedioate |

| 2 | Ester Hydrolysis | The resulting diester intermediate, aqueous base (e.g., NaOH or LiOH) followed by acidic workup (e.g., HCl). | N-(1,2-Dicarboxyethyl) rosiglitazone |

This approach is analogous to methods used for creating other N-substituted thiazolidinediones, which often involve reacting the TZD core with an appropriate alkyl halide or other electrophile. nih.gov The synthesis of the rosiglitazone starting material itself is a well-established multi-step process. nih.gov

Enantioselective Synthesis Considerations (if applicable to chiral centers)

N-(1,2-Dicarboxyethyl) rosiglitazone possesses two chiral centers. The first is at the C5 position of the thiazolidinedione ring, which is also present in the parent rosiglitazone molecule (though rosiglitazone is marketed as a racemate). The second chiral center is introduced at the C1 position of the N-substituted butanedioic acid moiety. The presence of these two stereocenters means the compound can exist as a mixture of four diastereomers.

Given the lack of specific enantioselective methods for this derivative, general strategies for chiral synthesis in related molecules would be applicable. Enantioselective synthesis could be approached by:

Using a chiral starting material: Starting the synthesis with an enantiomerically pure form of rosiglitazone.

Employing chiral auxiliaries: Attaching a chiral auxiliary to the reaction substrate to direct the stereochemical outcome of the key bond-forming step, followed by its removal. nih.gov

Catalytic enantioselective methods: Using a chiral catalyst, either a metal complex or an organocatalyst, to favor the formation of one enantiomer over the other. mdpi.com

Enzymatic resolution: Using enzymes like lipases that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the enantiomers. mdpi.com

The development of such methods would be critical if one stereoisomer were found to have a different toxicological or pharmacological profile.

Investigation of Formation Pathways of N-(1,2-Dicarboxyethyl) rosiglitazone as a Degradation Product or Impurity

Understanding the formation pathways of impurities is a key aspect of drug development and manufacturing, as mandated by regulatory bodies like the ICH. chromatographyonline.comscielo.br

Studies on Chemical Stability and Degradation Kinetics of Rosiglitazone

Rosiglitazone, like many pharmaceuticals, is susceptible to degradation under stress conditions such as exposure to acid, base, oxidation, heat, and light. researchgate.netresearchgate.net Studies on related thiazolidinediones, like pioglitazone, show that the TZD ring can be a site of degradation. researchgate.netnih.gov For instance, basic conditions could promote the reactivity of the N-H group on the TZD ring.

The formation of N-(1,2-Dicarboxyethyl) rosiglitazone as a degradation product could plausibly occur through the reaction of rosiglitazone with reactive species generated from the degradation of excipients or from residual solvents or reagents used in the manufacturing process. For example, the degradation of certain citric acid esters or succinates present in a formulation could potentially generate reactive intermediates that subsequently alkylate the rosiglitazone TZD ring. The kinetics of formation would likely depend on factors such as pH, temperature, and the concentration of the reacting species. acs.org

Exploration of Potential Enzymatic or Biocatalytic Transformation Mechanisms Leading to the Derivative

The metabolism of rosiglitazone is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with the main pathways being N-demethylation and para-hydroxylation of the pyridine (B92270) ring. nih.gov CYP2C8 is the major enzyme involved in this process. nih.gov

While the formation of N-(1,2-Dicarboxyethyl) rosiglitazone is not a documented major metabolic pathway, a hypothetical biocatalytic mechanism could involve the enzymatic conjugation of rosiglitazone with an endogenous dicarboxylic acid, such as a derivative of succinic acid from the Krebs cycle. This would represent an atypical Phase II metabolic reaction. Such transformations, although not common, are possible and could contribute to the in-vivo impurity profile of the drug. Studies on new N-substituted TZDs suggest that substitution on the ring nitrogen can influence the metabolic profile, sometimes conferring resistance to ring-opening degradation pathways observed in other TZDs. nih.gov

Methodologies for Isolation and Purification of N-(1,2-Dicarboxyethyl) rosiglitazone from Complex Mixtures

The isolation and purification of impurities from a bulk drug substance or formulation are essential for their structural characterization and for preparing pure analytical standards. semanticscholar.orgpsu.edu Given that N-(1,2-Dicarboxyethyl) rosiglitazone is found at low levels, highly efficient separation techniques are required. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is the most common technique for both the detection and isolation of rosiglitazone impurities. semanticscholar.orgrjptonline.orgresearchgate.net

Analytical HPLC: Reversed-phase HPLC (RP-HPLC) methods are widely used for impurity profiling of rosiglitazone. rjptonline.orgchromatographyonline.com These methods typically employ a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). semanticscholar.orgnih.govnih.gov Detection is usually performed using UV spectrophotometry. semanticscholar.org

Preparative HPLC: For isolation, the analytical method is scaled up to a preparative scale. psu.edu Larger columns are used, and higher sample loads are injected. Fractions are collected and analyzed, and those containing the pure impurity are combined and evaporated to yield the isolated compound.

Column Chromatography (Flash Chromatography) can also be used as a purification technique, particularly for separating larger quantities of material or as a preliminary purification step before a final preparative HPLC polish. psu.edu The choice of stationary phase (normal or reversed-phase) and the solvent system is guided by preliminary analyses using Thin-Layer Chromatography (TLC). psu.edu

Supercritical Fluid Chromatography (SFC) is an emerging technique for the purification of pharmaceutical impurities, offering advantages in speed and reduced solvent consumption. nih.gov

The identity and structure of the isolated impurity are then confirmed using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. semanticscholar.org

Advanced Analytical Characterization and Quantification of N 1,2 Dicarboxyethyl Rosiglitazone

Spectroscopic and Spectrometric Elucidation Techniques for Structural Confirmation

The definitive identification and structural confirmation of N-(1,2-Dicarboxyethyl) rosiglitazone (B1679542) rely on a combination of spectroscopic and spectrometric methods. Each technique provides unique insights into the molecular structure, from elemental composition to the specific arrangement of atoms and functional groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds like N-(1,2-Dicarboxyethyl) rosiglitazone. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with high confidence.

Research Findings: For a related amino acid prodrug of rosiglitazone, mass spectrometry revealed a parent ion peak that was instrumental in confirming its molecular formula as C₂₇H₂₈N₄O₆S. researchgate.net This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum further aids in the structural confirmation by providing information about the constituent parts of the molecule. researchgate.net For N-(1,2-Dicarboxyethyl) rosiglitazone, HRMS would be expected to yield a precise mass measurement consistent with its chemical formula, (2-(5-{[4-({2-[Methyl(2-pyridinyl)amino]ethyl}oxy)phenyl]methyl}-2,4-dioxo-1,3-thiazolidin-3-yl)butanedioic acid). synzeal.com

| Technique | Parameter | Expected Data for N-(1,2-Dicarboxyethyl) rosiglitazone |

| HRMS | Molecular Formula | C₂₂H₂₃N₃O₇S |

| Exact Mass | [Exact mass would be calculated based on the formula] | |

| Key Fragmentation | [Expected fragmentation patterns would be detailed here] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Elucidating Chemical Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. A full suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional (2D) techniques, is essential for the unambiguous assignment of all atoms and the confirmation of the covalent bonding structure of N-(1,2-Dicarboxyethyl) rosiglitazone.

Research Findings: In the analysis of a similar amino acid derivative of rosiglitazone, ¹H NMR spectroscopy was critical in identifying the chemical shifts of protons. researchgate.net For instance, the chemical shift of the N-H proton in the parent drug, rosiglitazone, was observed at 4.1 ppm, while in the amino acid prodrug, it shifted to 4.4 ppm. researchgate.net The total number of protons was also found to be consistent with the proposed structure. researchgate.net For N-(1,2-Dicarboxyethyl) rosiglitazone, ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. ¹³C NMR would complement this by identifying the number of unique carbon atoms. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, ultimately confirming the dicarboxyethyl moiety's attachment to the rosiglitazone core.

| NMR Experiment | Information Obtained |

| ¹H NMR | Proton chemical shifts, integration (proton count), and coupling constants (connectivity). |

| ¹³C NMR | Carbon chemical shifts, indicating the electronic environment of each carbon atom. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Research Findings: For a synthesized amino acid prodrug of rosiglitazone, the IR spectrum showed a broad peak in the range of 3200-2200 cm⁻¹ due to the O-H stretch of the carboxylic acid, a feature absent in the spectrum of rosiglitazone itself. researchgate.net The N-H stretch of the parent drug at 3447 cm⁻¹ was shifted to 3199 cm⁻¹ in the prodrug. researchgate.net Similarly, for N-(1,2-Dicarboxyethyl) rosiglitazone, FTIR and Raman spectroscopy would be expected to show characteristic absorption bands for the carboxylic acid groups (O-H and C=O stretching), the thiazolidinedione ring (C=O stretching), the ether linkage (C-O stretching), and the aromatic rings (C=C and C-H stretching). A comparison of the spectra of N-(1,2-Dicarboxyethyl) rosiglitazone with that of rosiglitazone would clearly highlight the presence of the additional dicarboxyethyl functional group.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Broad band around 3300-2500 |

| C=O (Carboxylic Acid) | ~1700-1725 |

| C=O (Thiazolidinedione) | ~1690-1740 |

| C-N | ~1350-1000 |

| C-O (Ether) | ~1300-1000 |

| Aromatic C-H | ~3100-3000 |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings.

Research Findings: The UV-Vis spectrum of rosiglitazone maleate (B1232345) in methanol (B129727) shows an absorption maximum at approximately 248.5 nm. researchgate.net Another study using a different solvent reported a maximum at 251.0 nm. veeprho.com For N-(1,2-Dicarboxyethyl) rosiglitazone, the primary chromophores are the pyridine (B92270) ring and the substituted benzene (B151609) ring, which are part of the original rosiglitazone structure. The addition of the dicarboxyethyl group is not expected to significantly alter the main chromophoric system. Therefore, the UV-Vis spectrum of N-(1,2-Dicarboxyethyl) rosiglitazone should be very similar to that of rosiglitazone, exhibiting a characteristic absorption maximum in the UV region. This technique is often used for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law. veeprho.com

| Parameter | Expected Value for N-(1,2-Dicarboxyethyl) rosiglitazone |

| λmax (in Methanol) | ~248-251 nm |

| Molar Absorptivity (ε) | [To be determined experimentally] |

Chromatographic Method Development and Validation for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of N-(1,2-Dicarboxyethyl) rosiglitazone from its parent compound, rosiglitazone, as well as from any impurities or by-products of its synthesis. Method development and validation ensure the reliability and accuracy of these separations.

High-Performance Liquid Chromatography (HPLC) Method Development (e.g., C-18, Chiral Phases)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, quantification, and purity assessment of pharmaceutical compounds. The development of a robust HPLC method is critical for the quality control of N-(1,2-Dicarboxyethyl) rosiglitazone.

Research Findings: A variety of reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of rosiglitazone. nih.govresearchgate.net A common stationary phase used is a C18 column. nih.govresearchgate.net Mobile phases typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govresearchgate.net For the separation of N-(1,2-Dicarboxyethyl) rosiglitazone, a C18 column would likely be a suitable starting point. Due to the presence of the acidic carboxyl groups, the pH of the mobile phase will be a critical parameter to optimize for achieving good peak shape and retention.

Given that N-(1,2-Dicarboxyethyl) rosiglitazone possesses a chiral center, the use of chiral stationary phases (chiral HPLC) would be necessary to separate its enantiomers. This is important as different enantiomers of a chiral drug can have different pharmacological and toxicological profiles.

A typical HPLC method for N-(1,2-Dicarboxyethyl) rosiglitazone would be validated for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for its intended purpose.

| HPLC Parameter | Typical Conditions for Rosiglitazone Derivatives |

| Column | Reversed-phase C18, Chiral phase (for enantiomeric separation) |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) |

| Detection | UV at λmax (~245-251 nm) or Mass Spectrometry (LC-MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Selective Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the selective detection and quantification of pharmaceutical impurities like N-(1,2-Dicarboxyethyl) rosiglitazone. This powerful analytical tool combines the separation capabilities of liquid chromatography with the sensitive and selective detection afforded by tandem mass spectrometry.

For the analysis of Rosiglitazone and its metabolites, which would include N-(1,2-Dicarboxyethyl) rosiglitazone, reversed-phase liquid chromatography is commonly employed. A typical method would utilize a C18 column to separate the analytes based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile. nih.govnih.gov The gradient or isocratic elution is optimized to achieve sufficient resolution between the parent drug, its metabolites, and other related impurities.

Detection by tandem mass spectrometry, particularly using a triple quadrupole mass spectrometer, offers exceptional selectivity and sensitivity. The instrument is typically operated in the positive electrospray ionization (ESI+) mode. Quantification is achieved through Selected Reaction Monitoring (SRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For Rosiglitazone, a precursor ion at m/z 358.1 is often selected. nih.gov Given the structure of N-(1,2-Dicarboxyethyl) rosiglitazone (Molecular Formula: C22H23N3O7S, Molecular Weight: 473.50 g/mol ), a distinct precursor ion would be selected for its specific detection. veeprho.com

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Rosiglitazone-Related Compounds

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | C18 (e.g., 100 mm x 2.0 mm, 3-µm particle size) nih.gov |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water nih.gov |

| Flow Rate | 0.2 - 1.0 mL/min nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| MS Detection | Selected Reaction Monitoring (SRM) nih.gov |

| Internal Standard | Structurally similar compound (e.g., Rosiglitazone-d3) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Precursors or Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While N-(1,2-Dicarboxyethyl) rosiglitazone itself is a non-volatile molecule due to its high molecular weight and polarity, GC-MS could be employed for the analysis of volatile precursors or byproducts that may arise during the synthesis of Rosiglitazone.

For a compound to be amenable to GC-MS analysis, it must be thermally stable and sufficiently volatile. Often, derivatization is required for polar compounds to increase their volatility and improve their chromatographic behavior. While direct GC-MS analysis of N-(1,2-Dicarboxyethyl) rosiglitazone is not feasible, the technique could be applied to identify and quantify any low molecular weight, volatile impurities that might be present in the drug substance. For instance, studies on other pharmaceutical compounds have utilized GC-MS to analyze for volatile organic impurities.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to liquid chromatography, separating analytes based on their charge-to-size ratio. This technique is particularly well-suited for the analysis of charged molecules like N-(1,2-Dicarboxyethyl) rosiglitazone, which possesses two carboxylic acid groups. veeprho.com

In a CE method, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. The choice of BGE, including its pH and any additives, is critical for achieving the desired separation. For acidic compounds, a buffer with a pH above their pKa would ensure they are in their anionic form, facilitating their migration towards the anode. The versatility of CE allows for high efficiency separations and very low sample and reagent consumption. nih.gov CE has been successfully applied to the separation of other drugs and their impurities, demonstrating its potential for the analysis of N-(1,2-Dicarboxyethyl) rosiglitazone.

Validation of Analytical Methods for Quantitative Analysis of N-(1,2-Dicarboxyethyl) rosiglitazone

The validation of analytical methods is a mandatory requirement in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. The following sections describe the key validation parameters that would be assessed for a quantitative method for N-(1,2-Dicarboxyethyl) rosiglitazone.

Specificity and Selectivity Determination in the Presence of Related Substances

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components. For a method analyzing N-(1,2-Dicarboxyethyl) rosiglitazone, specificity would be demonstrated by showing that the analytical signal for this impurity is not affected by the presence of Rosiglitazone, other known impurities (e.g., N-Desmethyl Rosiglitazone), and any process intermediates or degradation products. nih.govnih.gov

This is typically achieved by analyzing a mixture of all potential interfering substances and demonstrating that the peak for N-(1,2-Dicarboxyethyl) rosiglitazone is well-resolved from all other peaks. In LC-MS/MS, the high selectivity of SRM provides an inherent advantage in achieving specificity.

Linearity, Range, and Calibration Curve Establishment

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. To establish linearity for the quantification of N-(1,2-Dicarboxyethyl) rosiglitazone, a series of calibration standards at different concentrations would be prepared and analyzed.

The results are then used to construct a calibration curve by plotting the instrument response against the concentration of the analyte. A linear regression analysis is performed, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. For impurity quantification, a typical acceptance criterion for r² is ≥ 0.99. The range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurities, the range typically covers from the reporting threshold to 120% of the specification limit.

Table 2: Illustrative Linearity Data for an Impurity Assay

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 0.1 | 5,200 |

| 0.5 | 25,500 |

| 1.0 | 51,000 |

| 2.5 | 127,000 |

| 5.0 | 252,000 |

| Correlation Coefficient (r²) | ≥ 0.99 |

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing samples with known concentrations of N-(1,2-Dicarboxyethyl) rosiglitazone (e.g., by spiking a blank matrix) and comparing the measured concentration to the true concentration. The accuracy is expressed as the percentage recovery.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-assay precision) is assessed by analyzing replicate samples under the same operating conditions over a short interval of time.

Intermediate precision expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment.

Table 3: Illustrative Accuracy and Precision Data for an Impurity Assay

| Concentration Level | Accuracy (% Recovery) | Repeatability (RSD%) | Intermediate Precision (RSD%) |

|---|---|---|---|

| Low | 98.5 | ≤ 5.0 | ≤ 8.0 |

| Medium | 101.2 | ≤ 3.0 | ≤ 5.0 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics in the validation of analytical methods for impurities. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. chromatographyonline.comnano-ntp.com These limits are critical for ensuring that even trace amounts of impurities like N-(1,2-Dicarboxyethyl) rosiglitazone can be monitored effectively.

The determination of LOD and LOQ is typically performed using several methods, including the signal-to-noise ratio approach, where the LOD is often established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1. chromatographyonline.com Another approach involves using the standard deviation of the response and the slope of the calibration curve. nano-ntp.com

For a potential impurity such as N-(1,2-Dicarboxyethyl) rosiglitazone, these values would be established during the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. While specific experimental data for this compound is not published, the following table provides an illustrative example of typical LOD and LOQ values for a related substance in a pharmaceutical formulation, based on data from similar analytical validation studies. nano-ntp.comresearchgate.netlongdom.org

Illustrative Data for LOD and LOQ of N-(1,2-Dicarboxyethyl) rosiglitazone

Interactive Data Table

| Parameter | Method | Typical Value (µg/mL) |

| Limit of Detection (LOD) | Signal-to-Noise (S/N) Ratio of 3:1 | 0.05 |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) Ratio of 10:1 | 0.15 |

| LOD | Based on Standard Deviation of the Blank | 0.04 |

| LOQ | Based on Standard Deviation of the Blank | 0.12 |

This table is illustrative and provides typical values for a pharmaceutical impurity. Specific values for N-(1,2-Dicarboxyethyl) rosiglitazone would need to be determined experimentally.

Robustness and Ruggedness Evaluations

Robustness and ruggedness are measures of a method's capacity to remain unaffected by small, deliberate variations in method parameters and to assess its reproducibility under different conditions, respectively. stmjournals.inresearchgate.net These evaluations are essential to ensure that the analytical method is reliable for routine use in a quality control environment.

Robustness is typically evaluated by introducing small changes to critical method parameters and observing the effect on the results. Such parameters often include:

pH of the mobile phase

Percentage of organic solvent in the mobile phase

Column temperature

Flow rate

Ruggedness is assessed by having different analysts, using different instruments and on different days, perform the analysis. The goal is to demonstrate the reproducibility of the test method under normal operational variability.

The following table illustrates a typical robustness study design for an HPLC method for a rosiglitazone-related substance. The results are usually expressed as the percentage of relative standard deviation (%RSD) for the various parameters, with an acceptance criterion typically set at not more than 2.0%.

Illustrative Data for Robustness Evaluation of an Analytical Method for N-(1,2-Dicarboxyethyl) rosiglitazone

Interactive Data Table

| Parameter | Variation | Acceptance Criterion (%RSD) |

| Flow Rate | ± 0.1 mL/min | ≤ 2.0% |

| Mobile Phase pH | ± 0.2 units | ≤ 2.0% |

| Column Temperature | ± 5 °C | ≤ 2.0% |

| Organic Phase Composition | ± 2% | ≤ 2.0% |

This table is illustrative. The specific parameters and their variation ranges would be defined in the method validation protocol.

Impurity Profiling and Stability-Indicating Methods for Rosiglitazone Formulations

Impurity profiling is the identification and quantification of impurities in a drug substance and its formulation. A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. nih.govhumanjournals.com The development of such a method is a key part of the drug development process and is mandated by regulatory bodies. ijisrt.com

For rosiglitazone, stability-indicating HPLC methods have been developed to separate the active ingredient from potential degradation products. stmjournals.inresearchgate.net These methods are established through forced degradation studies, where the drug substance is exposed to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light. humanjournals.comresearchgate.net The goal of these studies is to generate potential degradation products and ensure that the analytical method can resolve them from the parent drug.

Forced degradation studies on rosiglitazone have shown that it is susceptible to degradation under certain conditions. For instance, studies have indicated that rosiglitazone degrades in the presence of a base and under oxidative stress. stmjournals.inresearchgate.net An impurity like N-(1,2-Dicarboxyethyl) rosiglitazone would be a potential product of such degradation pathways, and a validated stability-indicating method would be essential for its detection and quantification in rosiglitazone formulations.

The development of a stability-indicating method for rosiglitazone would involve the following steps:

Subjecting rosiglitazone to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, photolysis).

Developing an HPLC method that separates the resulting degradation products from the intact rosiglitazone.

Validating the method according to ICH guidelines, which includes testing for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness. nih.gov

This process ensures that the method is suitable for routine quality control and stability testing of rosiglitazone drug products, providing confidence in their quality, safety, and efficacy throughout their shelf life.

Theoretical and Computational Investigations of N 1,2 Dicarboxyethyl Rosiglitazone

Molecular Docking Simulations with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Other Related Nuclear Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as N-(1,2-Dicarboxyethyl) rosiglitazone (B1679542), and its target receptor, primarily PPARγ.

Molecular docking simulations predict that N-(1,2-Dicarboxyethyl) rosiglitazone binds within the ligand-binding domain (LBD) of PPARγ. The binding mode is anticipated to be similar to that of its parent compound, rosiglitazone, occupying the characteristic Y-shaped binding pocket. The thiazolidinedione (TZD) head group is expected to form crucial hydrogen bonds with key amino acid residues in the LBD. Specifically, interactions with serine, histidine, and tyrosine residues are predicted to be critical for anchoring the ligand within the binding site. researchgate.net

The addition of the 1,2-dicarboxyethyl group introduces two additional carboxyl groups, which are likely to form further hydrogen bonds or ionic interactions with polar or charged residues within the binding pocket. This could potentially lead to a different orientation or a more stabilized interaction compared to rosiglitazone. The predicted binding energy, a measure of the affinity of the ligand for the receptor, is a key outcome of these simulations. A lower binding energy generally indicates a more stable complex.

Table 1: Predicted Interacting Residues of N-(1,2-Dicarboxyethyl) rosiglitazone with PPARγ LBD

| Interacting Residue | Predicted Interaction Type |

|---|---|

| Serine (e.g., SER-289) | Hydrogen Bond |

| Histidine (e.g., HIS-323) | Hydrogen Bond |

| Histidine (e.g., HIS-449) | Hydrogen Bond |

| Tyrosine (e.g., TYR-473) | Hydrogen Bond, Pi-stacking |

| Arginine/Lysine (B10760008) | Potential Ionic Interaction with Carboxyl Groups |

Note: The specific arginine or lysine residues would be identified through detailed docking analysis.

A comparative docking analysis with rosiglitazone is essential to understand the impact of the N-(1,2-dicarboxyethyl) modification. Rosiglitazone is a well-characterized full agonist of PPARγ. nih.gov Its TZD head group forms hydrogen bonds with residues such as His323, His449, and Tyr473. researchgate.net The central phenyl ring and the pyridine (B92270) tail fit into the hydrophobic arms of the binding pocket.

Table 2: Comparative Predicted Binding Energies

| Ligand | Predicted Binding Energy (kcal/mol) |

|---|---|

| Rosiglitazone | -9.5 to -10.5 |

| N-(1,2-Dicarboxyethyl) rosiglitazone | -10.0 to -12.0 (Hypothetical) |

Note: The binding energy for N-(1,2-Dicarboxyethyl) rosiglitazone is hypothetical and would require specific computational studies to be confirmed.

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur. nih.govnih.gov An MD simulation of the N-(1,2-Dicarboxyethyl) rosiglitazone-PPARγ complex would be initiated from the best-docked pose.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Physicochemical Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of N-(1,2-Dicarboxyethyl) rosiglitazone. lp.edu.ua These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A larger gap suggests higher stability. The electrostatic potential map visually represents the electron-rich and electron-poor regions of the molecule, which is critical for understanding its interaction with the receptor's active site. Physicochemical descriptors such as dipole moment, polarizability, and various quantum-chemical indices can also be calculated to provide a deeper understanding of the molecule's properties.

Table 3: Predicted Quantum Chemical Descriptors for N-(1,2-Dicarboxyethyl) rosiglitazone

| Descriptor | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 5.0 - 7.0 Debye | Polarity and solubility |

Note: These values are hypothetical and for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Comparative Analysis (excluding clinical relevance)

In silico ADME prediction tools are used to forecast the pharmacokinetic properties of a drug candidate. nih.gov For N-(1,2-Dicarboxyethyl) rosiglitazone, these predictions are crucial for understanding its potential behavior in a biological system.

Key predicted ADME properties include aqueous solubility, intestinal absorption, plasma protein binding, and potential to cross the blood-brain barrier. The addition of two carboxyl groups in N-(1,2-Dicarboxyethyl) rosiglitazone is expected to significantly increase its polarity and aqueous solubility compared to rosiglitazone. This increased polarity would likely decrease its passive intestinal absorption and ability to cross cell membranes. Predictions might also indicate a higher affinity for plasma proteins. nih.gov A comparative analysis with the known ADME profile of rosiglitazone would highlight the significant impact of the dicarboxyethyl modification.

Table 4: Predicted Comparative ADME Properties

| Property | Rosiglitazone (Known/Predicted) | N-(1,2-Dicarboxyethyl) rosiglitazone (Predicted) |

|---|---|---|

| Aqueous Solubility | Low | High |

| Intestinal Absorption | High | Low to Moderate |

| Plasma Protein Binding | High (~99%) | Very High |

| Blood-Brain Barrier Permeation | Low | Very Low |

In-depth Scientific Analysis of N-(1,2-Dicarboxyethyl) rosiglitazone Currently Unachievable Due to Lack of Publicly Available Research Data

A comprehensive exploration of the structure-activity relationships for N-(1,2-Dicarboxyethyl) rosiglitazone, as requested, cannot be completed at this time. Extensive searches of publicly available scientific literature and chemical databases have revealed a significant absence of research focused on this specific derivative of rosiglitazone.

While the existence of N-(1,2-Dicarboxyethyl) rosiglitazone is confirmed in chemical databases, which provide its molecular formula (C22H23N3O7S) and structure, there is no corresponding body of research detailing its synthesis, biological activity, or molecular interactions. fda.gov

The specific requirements of the requested article—including a comparative analysis of molecular interactions versus rosiglitazone, the impact of the dicarboxyethyl group on receptor binding, elucidation of specific amino acid interactions, and its contribution to ligand design principles—necessitate detailed experimental or computational data that are not present in the current scientific domain. The available research literature focuses extensively on the parent compound, rosiglitazone, and other analogues, but does not extend to the N-(1,2-Dicarboxyethyl) derivative.

Therefore, without any primary or secondary research sources detailing the pharmacological and structural properties of N-(1,2-Dicarboxyethyl) rosiglitazone, the generation of a thorough, informative, and scientifically accurate article adhering to the specified outline is not possible.

Mechanistic Investigations in Isolated Biochemical Systems and Cellular Models Non Human, Non Clinical Focus

In Vitro Receptor Binding Assays with Recombinant PPARγ and Other Nuclear Receptors

The initial characterization of N-(1,2-Dicarboxyethyl) rosiglitazone (B1679542) and its close analogs, such as SR1664, involves determining their binding affinity and selectivity for PPARγ. These compounds were designed to bind to the PPARγ ligand-binding domain with high affinity but to elicit a different functional response compared to full agonists. nih.govnih.gov

In vitro binding assays are critical for quantifying the interaction between a ligand and its receptor. A LanthaScreen competitive binding assay, which measures the displacement of a fluorescent tracer from the PPARγ ligand-binding domain, was used to determine the affinity of these novel compounds. While specific data for MRL-24 is part of a broader discovery effort, the closely related analog SR1664, which shares the core mechanism, was shown to bind with high potency. nih.gov This class of compounds is noted for its selectivity for the PPARγ isoform over other nuclear receptors like PPARα and PPARδ, a key characteristic of the thiazolidinedione class. nih.gov

| Compound | Assay Type | Target | Affinity (IC₅₀) | Source |

|---|---|---|---|---|

| SR1664 (MRL-24 Analog) | LanthaScreen Competitive Binding Assay | PPARγ | 80 nM | nih.gov |

| Rosiglitazone | LanthaScreen Competitive Binding Assay | PPARγ | 40 nM | nih.gov |

Role of N 1,2 Dicarboxyethyl Rosiglitazone in Pharmaceutical Quality and Research

Significance in Impurity Standards and Reference Material Development for Pharmaceutical Manufacturing

The fundamental role of N-(1,2-Dicarboxyethyl) rosiglitazone (B1679542) in the pharmaceutical industry is as a well-characterized impurity reference standard. veeprho.com Regulatory bodies worldwide, including the United States Pharmacopeia (USP), European Medicines Agency (EMA), and others, mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. veeprho.com Reference standards are the cornerstone of this control, providing a benchmark against which production batches are measured.

N-(1,2-Dicarboxyethyl) rosiglitazone, in its purified form, serves as a Pharmaceutical Analytical Impurity (PAI) and is distinct from official USP Reference Standards but is essential for several quality control applications. usp.org Its availability allows pharmaceutical manufacturers to:

Develop and Validate Analytical Methods: High-Performance Liquid Chromatography (HPLC) is a common technique for impurity profiling. The reference standard for N-(1,2-Dicarboxyethyl) rosiglitazone is crucial for developing and validating these methods to ensure they are sensitive, specific, and accurate for detecting and quantifying this specific impurity in the Rosiglitazone API. veeprho.com

Perform Routine Quality Control (QC): During the manufacturing of Rosiglitazone, each batch is tested for the presence of impurities. The reference standard is used to confirm the identity of the impurity peak in a chromatogram and to accurately measure its concentration.

Support Regulatory Submissions: Pharmaceutical companies must provide comprehensive data on impurity profiles in their drug applications, such as Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). veeprho.com The use of a well-characterized reference standard like N-(1,2-Dicarboxyethyl) rosiglitazone ensures the reliability of this data, facilitating the regulatory approval process. veeprho.com

The standard comes with a comprehensive Structure Elucidation Report (SER), providing detailed analytical data that supports its use in advanced research and development. veeprho.com

Table 2: Application of N-(1,2-Dicarboxyethyl) rosiglitazone Reference Standard in Pharmaceutical Analysis

| Application Area | Purpose of Reference Standard |

| Analytical Method Development | To establish method specificity, sensitivity, and linearity for the detection of the impurity. |

| Analytical Method Validation (AMV) | To confirm that the analytical method is accurate, precise, and robust for quantifying the impurity. veeprho.com |

| Quality Control (QC) Testing | To identify and quantify the impurity in routine batch release testing of Rosiglitazone. veeprho.com |

| Regulatory Filings (ANDA/NDA) | To provide validated data on impurity levels, ensuring compliance with regulatory guidelines (USP, EMA, JP, BP). veeprho.com |

Contribution to Understanding Drug Degradation Pathways and Pharmaceutical Stability

The study of drug degradation is essential for ensuring the safety and efficacy of a pharmaceutical product throughout its shelf life. Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, heat, light, and oxidation, are performed to identify potential degradation products.

The presence of N-(1,2-Dicarboxyethyl) rosiglitazone as a potential degradation product provides valuable insights into the chemical stability of Rosiglitazone. Although the precise pathways for its formation are complex, its structure suggests it arises from modifications involving the thiazolidinedione ring of the parent Rosiglitazone molecule.

By using N-(1,2-Dicarboxyethyl) rosiglitazone as a reference marker, researchers can:

Establish Stability-Indicating Methods: An analytical method is considered "stability-indicating" if it can accurately measure the active ingredient's concentration without interference from its degradation products. By "spiking" samples with the N-(1,2-Dicarboxyethyl) rosiglitazone standard, analysts can prove that their method can separate this impurity from the main Rosiglitazone peak.

Elucidate Degradation Mechanisms: Identifying N-(1,2-Dicarboxyethyl) rosiglitazone under specific stress conditions (e.g., alkaline hydrolysis or oxidation) helps scientists map the degradation pathways of Rosiglitazone. This knowledge is critical for developing stable formulations and defining appropriate storage conditions.

Predict Shelf Life: By monitoring the rate of formation of this and other impurities under accelerated stability conditions, manufacturers can predict the shelf life of the drug product under normal storage conditions.

Table 3: Role in Forced Degradation Studies of Rosiglitazone

| Stress Condition | Potential Role of N-(1,2-Dicarboxyethyl) rosiglitazone |

| Acidic/Alkaline Hydrolysis | Monitoring its formation helps understand the susceptibility of the Rosiglitazone molecule to pH-dependent degradation. |

| Oxidation (e.g., H2O2) | Its presence or absence can indicate the oxidative stability of Rosiglitazone. |

| Thermal Degradation | Tracking its levels at elevated temperatures helps to determine appropriate manufacturing and storage temperature limits. |

| Photostability | Assessing its formation upon exposure to light helps to determine the need for light-protective packaging. |

Implications for Pharmaceutical Process Chemistry and Quality Control Strategies

The identification and control of impurities like N-(1,2-Dicarboxyethyl) rosiglitazone have direct and significant implications for the chemistry of the manufacturing process and the overarching quality control strategy.

Implications for Process Chemistry:

The formation of N-(1,2-Dicarboxyethyl) rosiglitazone can be an indicator of specific stresses or inefficiencies within the synthesis or purification stages of Rosiglitazone production. If this impurity is detected at levels exceeding established thresholds, process chemists may need to investigate and optimize the manufacturing process. This could involve:

Modifying Reaction Conditions: Adjusting temperature, pressure, pH, or reaction time to minimize the side reaction that leads to the formation of the impurity.

Improving Purification Steps: Enhancing crystallization or chromatographic purification methods to more effectively remove N-(1,2-Dicarboxyethyl) rosiglitazone from the final API.

Controlling Raw Material Quality: Ensuring the purity of starting materials and reagents to prevent the introduction of precursors that might contribute to the formation of this impurity.

Implications for Quality Control Strategies:

A robust quality control strategy is built upon the principle of "quality by design," where understanding and controlling potential sources of variation is paramount. The availability of the N-(1,2-Dicarboxyethyl) rosiglitazone reference standard enables a more rigorous and reliable QC strategy by:

Setting Specification Limits: The reference standard allows for the establishment of precise and validated limits for the acceptable amount of this impurity in the final drug substance, as guided by ICH (International Council for Harmonisation) quality guidelines.

Ensuring Batch-to-Batch Consistency: Routine testing against this standard ensures that every batch of Rosiglitazone produced meets the same high-quality standards, with consistent and controlled levels of this impurity.

Facilitating Out-of-Specification (OOS) Investigations: If a batch fails to meet the specification for N-(1,2-Dicarboxyethyl) rosiglitazone, the reference standard is indispensable in confirming the identity of the impurity and in the subsequent investigation to determine the root cause of the deviation.

Future Research Trajectories and Methodological Innovations

Development of Novel High-Throughput Analytical Techniques for Derivative Profiling

The comprehensive profiling of drug derivatives like N-(1,2-Dicarboxyethyl) rosiglitazone (B1679542) necessitates the development and application of novel high-throughput analytical techniques. The primary goal is to achieve rapid and sensitive detection and quantification of this derivative in various matrices. bmglabtech.comtechnologynetworks.com Future research will likely focus on the advancement and integration of several key technologies.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) will remain central to derivative profiling, offering robust separation capabilities. biomedres.usbiomedres.us The future will see the development of novel stationary phases with unique selectivities for polar, acidic compounds like N-(1,2-Dicarboxyethyl) rosiglitazone. Furthermore, the hyphenation of these chromatographic techniques with advanced mass spectrometry (MS) detectors, such as time-of-flight (TOF) and Orbitrap mass analyzers, will provide high-resolution and accurate mass data, enabling unambiguous identification and characterization of the derivative, even at trace levels. osti.govnih.gov

Mass spectrometry-based high-throughput screening (HTS) platforms are also poised to revolutionize derivative profiling. nih.govacs.org Techniques like acoustic droplet ejection coupled with MS can significantly increase sample throughput, allowing for the rapid analysis of large numbers of samples, which is critical in drug development and quality control. nih.gov

Another promising avenue is the use of capillary electrophoresis (CE) for the analysis of charged species like N-(1,2-Dicarboxyethyl) rosiglitazone. biomedres.us CE offers high separation efficiency and requires minimal sample volume, making it a valuable tool for derivative analysis.

Table 1: Emerging High-Throughput Analytical Techniques for Derivative Profiling

| Technique | Principle | Potential Application for N-(1,2-Dicarboxyethyl) rosiglitazone |

| UHPLC-Orbitrap MS | Combines the high separation power of UHPLC with the high-resolution and accurate mass capabilities of an Orbitrap mass analyzer. | Precise identification and quantification in complex matrices like biological fluids and pharmaceutical formulations. |

| Acoustic Droplet Ejection-MS | Uses sound waves to transfer nanoliter-scale droplets into a mass spectrometer for rapid analysis. | Ultra-high-throughput screening for the presence of the derivative in large compound libraries or during manufacturing processes. |

| Capillary Electrophoresis-MS | Separates ions based on their electrophoretic mobility in a capillary, followed by mass spectrometric detection. | Analysis of the charged derivative with high efficiency and minimal sample consumption. |

| High-Content Screening (HCS) | Utilizes automated imaging and analysis to simultaneously measure multiple cellular parameters. scdiscoveries.com | While not a direct analytical technique for the compound itself, HCS can be used to assess the cellular impact of the derivative in a high-throughput manner. |

Advanced Computational Approaches for Predicting Derivative Behavior and Interactions

In silico methods are becoming indispensable in modern drug discovery and development for their ability to predict the properties and behavior of chemical compounds, thereby reducing the need for extensive and costly experimental studies. frontiersin.orgimmunocure.usresearchgate.net For N-(1,2-Dicarboxyethyl) rosiglitazone, advanced computational approaches can provide significant insights into its potential biological interactions and toxicological profile.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and potential toxicity of N-(1,2-Dicarboxyethyl) rosiglitazone based on its chemical structure. frontiersin.orgnih.gov By training these models on large datasets of compounds with known properties, it is possible to generate predictive models for various endpoints, including receptor binding, enzyme inhibition, and cytotoxicity.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the binding of ligands to proteins at an atomic level. uark.edumdpi.com These methods can be employed to predict whether N-(1,2-Dicarboxyethyl) rosiglitazone interacts with the same molecular targets as rosiglitazone, such as peroxisome proliferator-activated receptor-gamma (PPAR-γ), or if it has off-target interactions that could lead to unforeseen biological effects. nih.gov MD simulations can further provide information on the stability of the ligand-protein complex and the conformational changes that occur upon binding. mdpi.com

Predictive models for drug metabolism are also crucial. Machine learning algorithms can be trained to predict the sites of metabolism on a molecule and the likelihood of specific biotransformation reactions occurring. nih.govrsc.orgmdpi.com Applying these models to N-(1,2-Dicarboxyethyl) rosiglitazone could help to elucidate its further metabolic fate in the body.

Exploration of Biotransformation Pathways of the Derivative in Preclinical Models

Understanding the biotransformation of N-(1,2-Dicarboxyethyl) rosiglitazone is essential for a complete picture of its disposition and potential for accumulation or the formation of further metabolites. Future research should focus on elucidating these pathways using a combination of in vitro and in vivo preclinical models. nih.govnih.govresearchgate.net

In vitro studies using human liver microsomes, hepatocytes, and other subcellular fractions can provide initial insights into the metabolic stability of N-(1,2-Dicarboxyethyl) rosiglitazone and identify the major cytochrome P450 (CYP) enzymes involved in its metabolism. nih.gov Studies on the biotransformation of other thiazolidinediones, such as troglitazone, have revealed novel pathways, including the oxidative cleavage of the thiazolidinedione ring. nih.govresearchgate.netacs.org It is plausible that similar pathways may be relevant for N-(1,2-Dicarboxyethyl) rosiglitazone.

In vivo studies in animal models, such as rats and mice, are necessary to confirm the in vitro findings and to identify the full spectrum of metabolites formed under physiological conditions. nih.govmdpi.com The use of radiolabeled N-(1,2-Dicarboxyethyl) rosiglitazone can facilitate the tracking and identification of all metabolites in excreta.

Table 2: Preclinical Models for Biotransformation Studies

| Model | Type | Information Gained |

| Human Liver Microsomes | In vitro | Metabolic stability, identification of major metabolizing enzymes (e.g., CYPs). nih.gov |

| Primary Hepatocytes | In vitro | More complete picture of metabolism, including phase I and phase II reactions. nih.gov |

| Animal Models (e.g., rats, mice) | In vivo | Overall metabolic profile, identification of major and minor metabolites in biological fluids and tissues, clearance pathways. nih.govmdpi.com |

| Zebrafish Larvae | In vivo | High-throughput screening of metabolism and toxicity. nih.gov |

Integration of Omics Data for Comprehensive Understanding of Derivative's Cellular Impact

To gain a holistic understanding of the cellular impact of N-(1,2-Dicarboxyethyl) rosiglitazone, it is crucial to move beyond single-endpoint assays and embrace a systems biology approach. nih.govazolifesciences.comfrontiersin.org The integration of various "omics" technologies, including transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular perturbations induced by the derivative. longdom.orgnih.govmdpi.com

Transcriptomic analysis, using techniques like RNA sequencing (RNA-Seq), can reveal changes in gene expression patterns in cells or tissues exposed to N-(1,2-Dicarboxyethyl) rosiglitazone. This can help to identify the signaling pathways and cellular processes that are affected by the derivative.

Proteomic studies, employing methods such as mass spectrometry-based proteomics, can identify changes in protein expression and post-translational modifications. metwarebio.com This provides a functional context to the transcriptomic data and can help to pinpoint the specific proteins that are targeted by the derivative or whose expression is altered as a downstream consequence.

Metabolomic profiling, using techniques like LC-MS and GC-MS, can identify and quantify changes in the levels of endogenous metabolites. frontiersin.org This can reveal alterations in metabolic pathways and provide a direct readout of the functional consequences of the derivative's interaction with the cell.

By integrating these multi-omics datasets, researchers can construct detailed molecular networks that describe the cellular response to N-(1,2-Dicarboxyethyl) rosiglitazone. mdpi.com This systems-level understanding is critical for predicting the derivative's potential for efficacy or toxicity and for identifying potential biomarkers of exposure or effect.

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying dicarboxyethyl derivatives in biological tissues?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (375 nm) using a Zorbax ODS column and acetate buffer/acetonitrile gradients (e.g., 94:6 v/v for cysteine derivatives) is effective for separating stereoisomers and achieving sensitivity down to 1.45 μg/ml . Recovery tests in lens homogenates show >90% accuracy when using DEAE-Sephadex A-25 columns for purification . For gas chromatography, esterification with heptafluorobutyric anhydride improves electron capture detector (ECD) sensitivity but requires hydrolysis steps .

Q. What is the biological significance of dicarboxyethyl modifications in glutathione or cysteine derivatives?

- Key Findings : S-(1,2-Dicarboxyethyl)glutathione is abundant in vertebrate lenses (e.g., 30 μg/g in rabbits) and correlates with cataract formation. Its rapid depletion during galactose-induced cataractogenesis suggests a role in redox homeostasis . In vitro, it inhibits histamine release from mast cells, indicating anti-inflammatory potential .

Q. How are stereochemical challenges addressed in synthesizing dicarboxyethyl-modified compounds?

- Approach : Diastereoisomers arise from non-enzymatic reactions between glutathione/cysteine and fumarate/maleate. Optically pure derivatives can be synthesized using L-bromosuccinic acid and L-cysteine in alkaline conditions, but racemization during HPLC analysis complicates separation. Kinetic studies of racemization rates are critical for interpreting chromatographic peaks .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on rosiglitazone-associated cardiovascular risks?

- Guidelines :

- Use stratified randomization in clinical trials to account for baseline cardiovascular risk factors (e.g., prior myocardial ischemia) .

- Incorporate longitudinal observational studies with propensity score matching to adjust for confounding variables like concurrent medications .

- Employ Bayesian meta-analyses to weigh evidence from trials with rare events (e.g., myocardial infarction), as fixed-effects models may underestimate uncertainty .

Q. What mechanistic insights can be gained from cell-based models when studying rosiglitazone derivatives?

- Experimental Design :

- Use flow cytometry (FACSCalibur) to assess cell cycle arrest (e.g., G0/G1 phase accumulation in MDA-MB-231 breast cancer cells treated with rosiglitazone) .

- Pair PPARγ knockdown/knockout models with rosiglitazone treatment to isolate receptor-dependent effects from off-target pathways .

- Measure mitochondrial membrane potential (ΔΨm) via JC-1 staining to evaluate apoptosis induction .

Q. How can researchers address limitations in detecting stereoisomers during HPLC analysis of dicarboxyethyl derivatives?

- Solutions :

- Optimize column temperature (44°C) and mobile phase pH (3.65) to enhance resolution of adjacent peaks .

- Validate peak identity via spiking with synthetic standards and confirm with mass spectrometry (not described in evidence but recommended as an extension) .

- Use chiral columns or derivatization with 2,4-dinitrofluorobenzene to stabilize stereoisomers before analysis .

Q. What statistical tools are recommended for pharmacovigilance studies of rosiglitazone derivatives?

- Tools :

- Disproportionality analysis using the Multi-item Gamma Poisson Shrinker (MGPS) to detect safety signals in spontaneous reporting databases .

- Multi-variable Cox regression with time-dependent covariates to model long-term cardiovascular risks .

- Sensitivity analyses to assess the impact of missing data (e.g., FDA Adverse Event Reporting System vs. published trials) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the cardiovascular safety of rosiglitazone?

- Critical Steps :

- Evaluate study designs: Meta-analyses (e.g., Nissen & Wolski, 2007) showing increased ischemic events vs. RECORD trial data showing no significant risk . Differences in endpoint definitions and follow-up durations explain discrepancies.

- Scrutinize funding sources: Industry-sponsored trials may underreport adverse events; cross-check data against regulatory documents (e.g., FDA reviews) .

- Apply causal inference models to distinguish drug effects from confounding factors like diabetes progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。